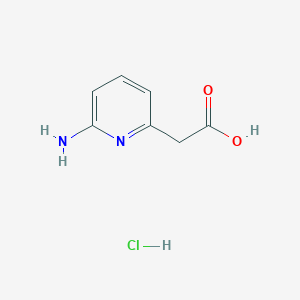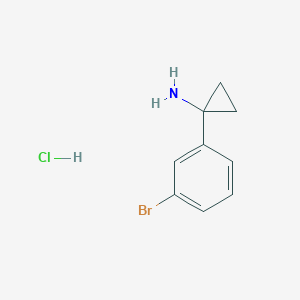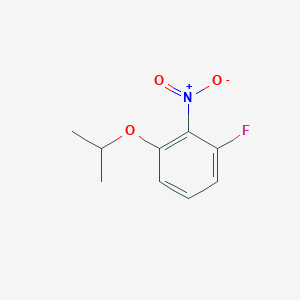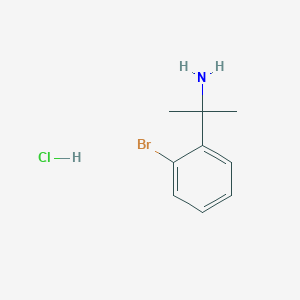
(6-氨基-吡啶-2-基)-乙酸盐酸盐
描述
“(6-Amino-pyridin-2-yl)-acetic acid hydrochloride” is a chemical compound with the molecular formula C7H9ClN2O2 . It’s often used in various chemical and pharmaceutical applications .
Synthesis Analysis
The synthesis of such compounds often involves complex chemical reactions. For instance, a ring cleavage methodology reaction has been reported for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .
Molecular Structure Analysis
The molecular structure of “(6-Amino-pyridin-2-yl)-acetic acid hydrochloride” is determined by its molecular formula, C7H9ClN2O2 . The compound contains a pyridine ring, which is a six-membered heterocyclic ring with one nitrogen atom .
Chemical Reactions Analysis
The chemical reactions involving “(6-Amino-pyridin-2-yl)-acetic acid hydrochloride” can be complex and varied. For example, the transformation of similar compounds has been proposed to go via the subsequent formation of imine, the addition of alcohol to the alkyne moiety, intramolecular cyclization, and p -TSA catalyzed dehydration .
Physical And Chemical Properties Analysis
“(6-Amino-pyridin-2-yl)-acetic acid hydrochloride” is a white or gray crystalline powder with a melting point of 135°C . Its exact mass is 188.0352552 g/mol and it has a molecular weight of 188.61 g/mol .
科学研究应用
Crystal Structure Analysis
The compound has been used in crystal structure analysis, such as in the study of the crystal structure of fluroxypyr, a pyridine herbicide. This study highlighted the interactions and bonding within the crystal structure of the herbicide (Park, Choi, Kwon, & Kim, 2016).
Synthesis of Anticancer Agents
It plays a role in the synthesis of potential anticancer agents, particularly in the formation of pyridooxazines and pyridothiazines, which have been evaluated for their effects on cell proliferation and survival in cancer models (Temple, Wheeler, Comber, Elliott, & Montgomery, 1983).
Synthesis of Amino Acid Derivatives
This compound is involved in the synthesis of new derivatives of ε-aminocaproic and γ-aminobutyric acid, which have potential biological activity. The synthesis process includes the introduction of a pyridine fragment into amino acid structures (Shilin, Voitenko, & Nechai, 2019).
Metal Ion Binding Studies
It has been used in studies examining metal ion binding, such as the condensation with the terminal amino group of a dipeptide to generate derivatives with ATCUN-like metal ion binding sites (Boa, Crane, Kowalczyk, & Sultana, 2005).
Molecular Docking and Screening
The compound features in molecular docking and screening studies, like the synthesis of novel pyridine derivatives for potential biological activity screening (Flefel, El-Sofany, El-Shahat, Naqvi, & Assirey, 2018).
Antibacterial and Antifungal Activities
It is also utilized in the synthesis of new compounds for studying their antibacterial and antifungal activities, as shown in the synthesis of new pyridine derivatives (Patel & Agravat, 2007).
Fluorescence Properties and Antibacterial Activity
Research involving the synthesis of N-[(4,6-diaryl-3-pyridinecarbonitrile)-2-yl] amino acid esters and their fluorescence properties, as well as antibacterial activity, also utilizes this compound (Girgis, Kalmouch, & Hosni, 2004).
未来方向
The future directions in the research and application of “(6-Amino-pyridin-2-yl)-acetic acid hydrochloride” and similar compounds are vast. They are often used as scaffolds for the development of new biologically active compounds . The synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons is a promising area of research .
属性
IUPAC Name |
2-(6-aminopyridin-2-yl)acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2.ClH/c8-6-3-1-2-5(9-6)4-7(10)11;/h1-3H,4H2,(H2,8,9)(H,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYFDIFMZMXNCMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)N)CC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Amino-pyridin-2-yl)-acetic acid hydrochloride | |
CAS RN |
1965308-87-5 | |
| Record name | 2-Pyridineacetic acid, 6-amino-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1965308-87-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![1'-ethyl-6'-methyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B1374615.png)

![2-[(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B1374618.png)
![7-bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1374619.png)


